molecular formula C6H6N2O6S B1275784 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 96-67-3

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No. B1275784
CAS RN: 96-67-3
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Patent
US04491543

Procedure details

An aqueous solution of 7 parts of sodium nitrite is added to 18.6 parts of 4-methylsulfonylaminoaniline in 50 parts by volume of 5N hydrochloric acid at 0°-5° C. The diazo solution is then poured into a stirred suspension, in 1,000 parts of water, of the coupling product obtained by diazotizing 23.4 parts of 2-hydroxy-3-amino-5-nitrobenzenesulfonic acid in a conventional manner and coupling the product to 11 parts of resorcinol in a medium rendered alkaline with sodium carbonate. After the addition, the pH is increased to 9, and the mixture is stirred until coupling is complete. A diazo solution obtained from 21.8 parts of 2-amino-5-nitrobenzenesulfonic acid in a conventional manner is then allowed to run into the mixture at pH 9-9.5, and stirring is continued until the coupling is complete. The resulting dye is complexed with 34 parts of iron(III) chloride in a conventional manner, and the iron complex of the compound of the formula ##STR204## is isolated; this product gives lightfast and wetfast dark brown dyeings on leather.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].CS(NC1C=CC(N)=CC=1)(=O)=O.Cl.O[C:19]1[C:24](N)=[CH:23][C:22]([N+:26]([O-:28])=[O:27])=[CH:21][C:20]=1[S:29]([OH:32])(=[O:31])=[O:30].C1(C=CC=C(O)C=1)O.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:19]1[CH:24]=[CH:23][C:22]([N+:26]([O-:28])=[O:27])=[CH:21][C:20]=1[S:29]([OH:32])(=[O:31])=[O:30] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until coupling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the pH is increased to 9

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.